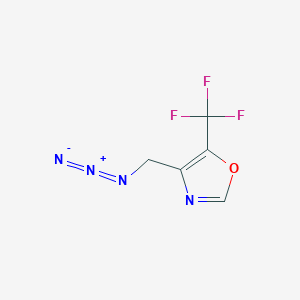

4-(Azidomethyl)-5-(trifluoromethyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(Azidomethyl)-5-(trifluoromethyl)oxazole” is a type of oxazole, which is a five-membered ring molecule containing an oxygen atom and a nitrogen atom . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . The azidomethyl group (-CH2N3) contains an azide functional group, which consists of two nitrogen atoms and a nitrogen anion .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, there are general methods for synthesizing oxazoles and incorporating trifluoromethyl groups . For example, oxazoles can be synthesized through a transition-metal-free method, which has emerged as an important concept due to the toxicity, price, or scarcity of some transition-metal-catalyzed reactions . Trifluoromethylation, the process of introducing a trifluoromethyl group into a molecule, can be achieved through various methods, including radical trifluoromethylation .Molecular Structure Analysis

The molecular structure of “this compound” would consist of an oxazole ring with a trifluoromethyl group attached at the 5-position and an azidomethyl group attached at the 4-position .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. In general, oxazoles can undergo a variety of chemical reactions, and the trifluoromethyl and azidomethyl groups could potentially participate in these reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. In general, oxazoles have diverse biological functions and are prevalent in synthetic drugs . Trifluoromethyl groups can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Oxazole Derivatives : 5-Ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid, a related compound, was synthesized from ethyl ester through a rhodium-catalyzed reaction, demonstrating the versatility of oxazole derivatives in chemical synthesis (Shi, Xu, & Xu, 1991).

- Thermal Behavior of Azido-Substituted Oxazoles : 5-Azido-4-trifluoromethyl-1,3-oxazoles, closely related to the target compound, exhibit unique thermal properties, decomposing at room temperature to form a new class of hetero-1,3-dienes (Burger, Geith, & Höß, 1990).

Application in Organic Synthesis

- Synthesis of α-Trifluoromethyl α-Amino Acids : 5-Fluoro-4-trifluoromethyl-1,3-oxazoles are used as synthetic equivalents in the preparation of α-trifluoromethyl aromatic and heteroaromatic amino acids, showcasing the applicability of oxazole derivatives in complex molecule synthesis (Burger et al., 2006).

Coordination Chemistry

- Use in Transition Metal-Catalyzed Asymmetric Syntheses : 4,5-Dihydro-1,3-oxazole ligands are utilized in transition metal-catalyzed asymmetric syntheses due to their versatile ligand design and ability to modulate chiral centers near donor atoms (Gómez, Muller, & Rocamora, 1999).

Photochemical and Oxidation Studies

- Photo-Oxidation Reactions : Oxazole and its derivatives, including those with trifluoromethyl groups, react with singlet oxygen, demonstrating the unique physicochemical properties of oxazoles in photochemical reactions (Zeinali, Oluwoye, Altarawneh, & Dlugogorski, 2020).

Synthesis of Energetic Materials

- High-Density Energetic Salts : Trinitromethyl-substituted triazoles, which include compounds structurally similar to 4-(Azidomethyl)-5-(trifluoromethyl)oxazole, form a class of highly dense energetic materials, highlighting the potential of such compounds in the field of energetic materials (Thottempudi & Shreeve, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(azidomethyl)-5-(trifluoromethyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N4O/c6-5(7,8)4-3(1-11-12-9)10-2-13-4/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAXZYWSRHXHFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)C(F)(F)F)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2824617.png)

![6-(3-Fluorophenyl)-2-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2824618.png)

![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2824619.png)

![5-[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2824623.png)

![2-methyl-N-[[1-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]methyl]propanamide](/img/structure/B2824630.png)

![N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2824633.png)